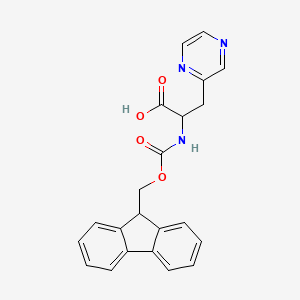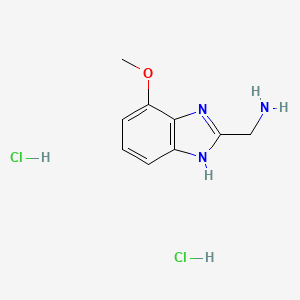
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom. The molecule also has a dimethylamino group and a fluorobenzamide group attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the dimethylamino group is known to be a good nucleophile and could participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and spectral properties .Scientific Research Applications
Nanomedicine: Phage-Based Delivery Systems
Bacteriophages (phages) are viruses with a unique ability to selectively infect host bacteria. Leveraging their modifiable characteristics, phages serve as innovative, safe, and efficient delivery vectors. Engineered phages can overcome drawbacks associated with conventional nanocarriers (e.g., liposomes, polymeric nanoparticles) by providing cell-specific targeting, reduced cytotoxicity, and enhanced in vivo transfection efficiency. Researchers are exploring phage-based delivery systems for drug and gene delivery, aiming to improve therapeutic outcomes .
Microplastic Identification: Fluorescence Technique
The compound’s fluorescence properties have practical applications in identifying microplastics (MPs). Researchers have used the DANS fluorescence technique to detect MPs from common plastic items. By applying this method, they successfully identified different model plastics, including polypropylene (PP), low-density polyethylene (LDPE), high-density polyethylene (HDPE), polystyrene (PS), and polyethylene terephthalate (PET) .
Organic Material Growth: 4-N,N-Dimethylamino-4-N-Methylstilbazolium 2,4-Dinitrobenzenesulfonate (DSDNS)
Synthesized via Knoevenagel condensation followed by metathesis reactions, DSDNS is a new organic material. Researchers have successfully grown single crystals of DSDNS using the low-temperature slow evaporation solution technique. This material holds promise for various applications .
Terahertz Properties and Wave Generation
Studies involving 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) explore its growth, terahertz (THz) properties, and wave generation. Researchers investigate DSTMS’s refraction, absorption in the THz range, and its potential applications .
Theoretical and Experimental Studies
Theoretical studies have explored the properties of N,N-dimethyl-N′-picryl-4,4′-stilbenediamine (DANS) and related compounds. These investigations provide insights into the compound’s electronic structure, optical properties, and potential applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-22(2)15-14(20-16(24)12-4-3-5-13(18)10-12)11-19-17(21-15)23-6-8-25-9-7-23/h3-5,10-11H,6-9H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKOIQITKOZMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2438370.png)
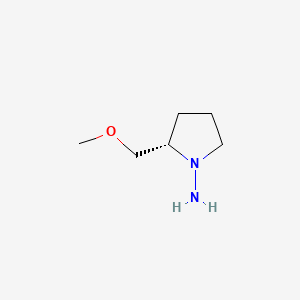


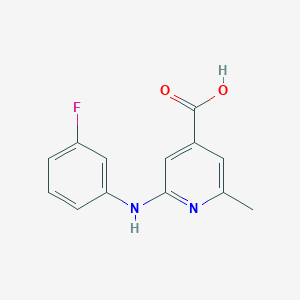

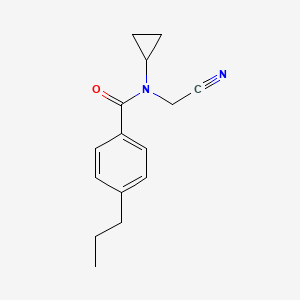
![N-([2,3'-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B2438381.png)
![N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2438384.png)

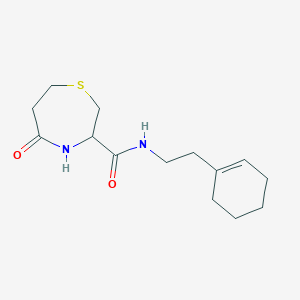
![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438391.png)
